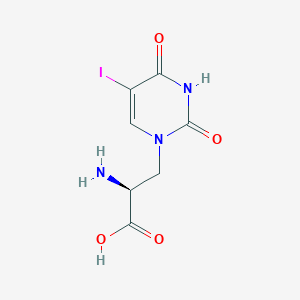

Iodo-Willardiine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-3-(5-iodo-2,4-dioxopyrimidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXYLTBQIQBTES-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332246 | |

| Record name | 5-(S)-Iodowillardiine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140187-25-3 | |

| Record name | (αS)-α-Amino-3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140187-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(S)-Iodowillardiine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Iodo-Willardiine: A Technical Guide to its Discovery, Synthesis, and Application in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-Iodowillardiine is a potent and selective agonist for specific subtypes of the ionotropic glutamate kainate receptor, particularly those containing the GluK1 (formerly GluR5) subunit.[1][2][3][4][5] This high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of kainate receptors in the central nervous system. This technical guide provides a comprehensive overview of the discovery of Iodo-Willardiine, a detailed methodology for its chemical synthesis, and a summary of its receptor binding and functional activity. Furthermore, it outlines the key signaling pathways modulated by this compound, offering a valuable resource for researchers in neuroscience and drug development.

Discovery and Significance

The story of this compound begins with the discovery of its parent compound, willardiine, a non-proteinogenic amino acid isolated from the seeds of Acacia willardiana in 1959.[6] Willardiine itself was found to be a partial agonist at ionotropic glutamate receptors, specifically AMPA and kainate receptors.[6][7][8] This discovery spurred further investigation into the structure-activity relationships of willardiine and its analogs.

Subsequent research focused on modifying the uracil ring of the willardiine molecule. It was discovered that substitution at the 5-position of the uracil ring could dramatically alter the agonist's potency and selectivity for AMPA versus kainate receptors.[4] The synthesis and pharmacological characterization of a range of willardiine derivatives, including (S)-5-Iodowillardiine, demonstrated that the introduction of a bulky, lipophilic iodine atom at this position confers high affinity and selectivity for kainate receptors, particularly the GluK1 subunit, with significantly reduced activity at AMPA receptors.[1][4][9] This selectivity has established (S)-5-Iodowillardiine as a crucial tool for isolating and studying the function of GluK1-containing kainate receptors in complex neuronal circuits.

Chemical Synthesis of (S)-5-Iodowillardiine

The synthesis of (S)-5-Iodowillardiine is a multi-step process that begins with the preparation of 5-iodouracil, followed by N1-alkylation with a protected chiral amino acid synthon, and subsequent deprotection to yield the final product.

Experimental Protocol

Step 1: Synthesis of 5-Iodouracil

A detailed protocol for the synthesis of 5-iodouracil can be adapted from standard procedures for the halogenation of uracil.

-

Materials: Uracil, Iodine monochloride (ICl) or N-iodosuccinimide (NIS), Acetic acid, Sodium thiosulfate.

-

Procedure:

-

Suspend uracil in glacial acetic acid.

-

Add a solution of iodine monochloride in acetic acid dropwise to the suspension with stirring at room temperature.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

The precipitated 5-iodouracil is collected by filtration, washed with water, and dried.

-

Step 2: N1-Alkylation of 5-Iodouracil with (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one

This step introduces the chiral amino acid side chain to the uracil ring.

-

Materials: 5-Iodouracil, Sodium hydride (NaH), (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one, Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 5-iodouracil in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to form the sodium salt of 5-iodouracil.

-

Add a solution of (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Boc-protected (S)-5-Iodowillardiine.

-

Step 3: Deprotection of Boc-(S)-5-Iodowillardiine

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.

-

Materials: Crude Boc-protected (S)-5-Iodowillardiine, Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane, Dichloromethane (DCM) or Diethyl ether.

-

Procedure:

-

Dissolve the crude Boc-protected (S)-5-Iodowillardiine in a minimal amount of DCM.

-

Add an excess of TFA or a 4M HCl solution in 1,4-dioxane.

-

Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The crude product is often purified by ion-exchange chromatography to yield pure (S)-5-Iodowillardiine.

-

Synthesis Workflow

Caption: Synthetic pathway for (S)-5-Iodowillardiine.

Quantitative Data: Receptor Binding and Activity

(S)-5-Iodowillardiine exhibits high affinity and selectivity for kainate receptors, particularly the GluK1 subunit. The following tables summarize key quantitative data for this compound and related willardiine analogs.

Table 1: Binding Affinity (Ki) of (S)-5-Iodowillardiine at Human Glutamate Receptors

| Receptor Subtype | Ki (nM) | Reference(s) |

| hGluK1 (hGluR5) | 0.24 | |

| hGluK2 (hGluR6) | >1000 | |

| AMPA Receptors | >1000 |

Table 2: Comparative Agonist Activity (EC50) of Willardiine Derivatives at AMPA/Kainate Receptors

| Compound | Receptor Type | EC50 (µM) | Reference(s) |

| (S)-Willardiine | AMPA/Kainate | ~45 | [10] |

| (S)-5-Fluorowillardiine | AMPA/Kainate | ~1.5 | [10] |

| (S)-5-Bromowillardiine | AMPA/Kainate | ~8.8 | [10] |

| (S)-5-Iodowillardiine | AMPA/Kainate | ~19.2 | [10] |

| Kainate | AMPA/Kainate | - | - |

| AMPA | AMPA/Kainate | ~11 | [10] |

Signaling Pathways

Kainate receptors are unique among ionotropic glutamate receptors in that they can signal through both ionotropic and metabotropic mechanisms.[7][11][12][13]

-

Ionotropic Signaling: As a canonical ionotropic receptor, the binding of an agonist like this compound to the GluK1 subunit leads to the opening of the receptor's integral ion channel. This channel is permeable to Na+ and K+ ions, and to a lesser extent Ca2+, resulting in depolarization of the neuronal membrane and subsequent excitatory postsynaptic potentials (EPSPs).[7]

-

Metabotropic Signaling: In addition to its ion channel function, kainate receptors can also couple to intracellular G-proteins, initiating a second messenger cascade. This "metabotropic-like" signaling is independent of ion flux through the receptor channel.[11][12] Activation of kainate receptors can lead to the activation of Gq/11 or Gi/o proteins, which in turn can stimulate phospholipase C (PLC) and subsequent protein kinase C (PKC) activation.[12] This metabotropic pathway can modulate the activity of other ion channels and cellular processes.

Signaling Pathway Diagram

Caption: Dual signaling pathways of kainate receptors activated by this compound.

Conclusion

(S)-5-Iodowillardiine stands out as a highly selective and potent agonist for GluK1-containing kainate receptors. Its unique pharmacological profile has made it an indispensable tool for dissecting the complex roles of these receptors in synaptic transmission, plasticity, and various neurological disorders. The synthetic route outlined in this guide, coupled with the provided quantitative data and signaling pathway information, offers a comprehensive resource for researchers aiming to utilize this powerful compound in their investigations. Further exploration of this compound and its derivatives will undoubtedly continue to advance our understanding of glutamate signaling in the brain.

References

- 1. Ionotropic and metabotropic kainate receptor signalling regulates Cl- homeostasis and GABAergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 5-Iodowillardiine - Wikipedia [en.wikipedia.org]

- 4. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Iodowillardiine [medbox.iiab.me]

- 6. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kainate receptor - Wikipedia [en.wikipedia.org]

- 8. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High-affinity kainate receptor subunits are necessary for ionotropic but not metabotropic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Ionotropic and metabotropic kainate receptor signalling regulates Cl− homeostasis and GABAergic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-5-Iodowillardiine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-Iodowillardiine is a potent and highly selective agonist for the GluK1 (formerly hGluR5) subtype of the kainate receptor, a class of ionotropic glutamate receptors.[1][2] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of GluK1-containing kainate receptors in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of (S)-5-Iodowillardiine. Detailed experimental protocols for its synthesis, radioligand binding assays, and whole-cell patch-clamp electrophysiology are provided to facilitate its use in research settings. Furthermore, this guide explores the signaling pathways modulated by (S)-5-Iodowillardiine, offering insights into its mechanism of action and potential therapeutic applications.

Chemical Structure and Physicochemical Properties

(S)-5-Iodowillardiine, systematically named (2S)-2-Amino-3-(5-iodo-2,4-dioxopyrimidin-1-yl)propanoic acid, is a derivative of the naturally occurring excitatory amino acid willardiine.[3][4][5] The introduction of an iodine atom at the 5-position of the uracil ring confers its high affinity and selectivity for the GluK1 kainate receptor subunit.[6]

Chemical Structure:

A 2D representation of the chemical structure of (S)-5-Iodowillardiine.

Table 1: Physicochemical Properties of (S)-5-Iodowillardiine

| Property | Value | Reference |

| IUPAC Name | (2S)-2-Amino-3-(5-iodo-2,4-dioxopyrimidin-1-yl)propanoic acid | [2] |

| Molecular Formula | C₇H₈IN₃O₄ | |

| Molecular Weight | 325.06 g/mol | |

| CAS Number | 140187-25-3 | |

| Appearance | Solid | |

| Solubility | Soluble to 25 mM in 1.1eq. NaOH | |

| Storage | Store at room temperature |

Biological Activity and Pharmacological Profile

(S)-5-Iodowillardiine is a potent and selective agonist for the kainate receptor subtype GluK1 (hGluR5).[2] It exhibits significantly lower affinity for other kainate receptor subunits, such as GluK2 (hGluR6), and AMPA receptors, making it a valuable tool for isolating and studying the function of GluK1-containing receptors.[1]

Binding Affinity and Potency

The pharmacological profile of (S)-5-Iodowillardiine is characterized by its high binding affinity (Ki) for the GluK1 receptor and its potency (EC₅₀) in functional assays.

Table 2: Binding Affinity and Potency of (S)-5-Iodowillardiine at Glutamate Receptors

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

| hGluK1 (hGluR5) | Radioligand Binding | Ki | 0.24 nM | |

| hGluK2 (hGluR6) | Radioligand Binding | Ki | >1000 nM | |

| AMPA Receptors | Radioligand Binding | Ki | >1000 nM | |

| AMPA/Kainate Receptors (hippocampal neurons) | Electrophysiology | EC₅₀ | Weakly potent | [5] |

(S)-5-Iodowillardiine demonstrates a 600-4000-fold selectivity for hGluK1 over AMPA receptor subtypes and the homomeric kainate receptor hGluK2. In functional studies on mouse embryonic hippocampal neurons, (S)-5-Iodowillardiine was found to be a weakly desensitizing agonist compared to other willardiine derivatives.[5]

Mechanism of Action

As an agonist, (S)-5-Iodowillardiine binds to the ligand-binding domain of the GluK1 subunit of the kainate receptor, inducing a conformational change that opens the associated ion channel. This leads to an influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺, resulting in depolarization of the neuronal membrane and subsequent excitatory signaling. Kainate receptors, including those containing the GluK1 subunit, can also engage in metabotropic signaling, independent of their ion channel function, which can modulate G-protein coupled pathways.[7][8][9]

Experimental Protocols

Synthesis of (S)-5-Iodowillardiine

The synthesis of (S)-5-Iodowillardiine can be achieved through the reaction of the sodium salt of 5-iodouracil with a protected (S)-β-aminoalanine derivative, followed by deprotection. The following protocol is adapted from Jane et al., 1997.[10]

Workflow for the Synthesis of (S)-5-Iodowillardiine

Caption: A simplified workflow for the chemical synthesis of (S)-5-Iodowillardiine.

Materials:

-

5-Iodouracil

-

Sodium hydride (NaH)

-

(S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Ion-exchange resin (e.g., Dowex 50W X8)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Formation of the Sodium Salt: To a solution of 5-iodouracil in anhydrous DMF, add sodium hydride portion-wise at 0 °C. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

-

Alkylation Reaction: Add a solution of (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one in anhydrous DMF to the suspension of the sodium salt of 5-iodouracil. Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, cool the mixture, and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude protected product in trifluoroacetic acid and stir at room temperature. Monitor the deprotection by TLC.

-

Purification: After completion of the deprotection, remove the TFA under reduced pressure. Purify the resulting crude product by ion-exchange chromatography to yield (S)-5-Iodowillardiine.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of (S)-5-Iodowillardiine for kainate receptors expressed in a heterologous system (e.g., HEK293 cells).[11][12][13][14][15]

Workflow for a Radioligand Binding Assay

References

- 1. 5-Iodowillardiine - Wikipedia [en.wikipedia.org]

- 2. 5-Iodowillardiine [medbox.iiab.me]

- 3. Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GluK2 Q/R editing regulates kainate receptor signaling and long-term potentiation of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct Subunits in Heteromeric Kainate Receptors Mediate Ionotropic and Metabotropic Function at Hippocampal Mossy Fiber Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

Iodo-Willardiine: A Selective Agonist for Kainate Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-Iodowillardiine is a potent and selective agonist for a subset of kainate receptors, a class of ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity.[1][2] Unlike the endogenous agonist glutamate, which activates a broad range of glutamate receptors, Iodo-Willardiine exhibits significant selectivity for kainate receptors containing the GluK1 (formerly GluR5) and GluK5 (formerly KA2) subunits, with markedly lower affinity for AMPA receptors and kainate receptors containing the GluK2 (formerly GluR6) subunit.[1][2] This selectivity makes this compound an invaluable pharmacological tool for dissecting the physiological and pathological roles of specific kainate receptor subtypes. This guide provides a comprehensive overview of the pharmacological properties of this compound, detailed experimental protocols for its use, and a summary of the signaling pathways it modulates.

Data Presentation: Pharmacological Profile of (S)-5-Iodowillardiine

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of (S)-5-Iodowillardiine at various recombinant human glutamate receptor subunits.

| Receptor Subunit | Binding Affinity (Ki) [nM] | Reference(s) |

| Kainate Receptors | ||

| GluK1 (hGluR5) | 0.24 | [3] |

| GluK2 (hGluR6) | >10,000 | [3] |

| GluK3 | No data available | |

| GluK4 | No data available | |

| GluK5 | Binds with high affinity | [1][2] |

| AMPA Receptors | ||

| GluA1 | >10,000 | [3] |

| GluA2 | >10,000 | [3] |

| GluA3 | >10,000 | [3] |

| GluA4 | >10,000 | [3] |

| Receptor/Cell Type | Functional Potency (EC50) [µM] | Reference(s) |

| Kainate Receptors | ||

| Homomeric GluK1 | ~0.1 - 1 | [4] |

| Heteromeric GluK1/GluK5 | Potent agonist | [1][2] |

| Dorsal Root Ganglion (DRG) Neurons (natively expressing GluK1) | Potent agonist | [4] |

| AMPA Receptors | ||

| Hippocampal Neurons | Weak partial agonist | [4] |

Experimental Protocols

Radioligand Binding Assay in HEK293 Cells

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific kainate receptor subunit expressed in Human Embryonic Kidney (HEK293) cells.

1. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Transiently or stably transfect the cells with the cDNA encoding the desired human kainate receptor subunit (e.g., GluK1) using a suitable transfection reagent.

2. Membrane Preparation:

-

Harvest the transfected HEK293 cells.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer or sonication.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

3. Binding Assay:

-

The assay is performed in a 96-well plate in a final volume of 200 µL.

-

To each well, add:

-

50 µL of radioligand (e.g., [³H]kainate) at a concentration near its Kd for the receptor of interest.

-

50 µL of competing ligand ((S)-5-Iodowillardiine) at various concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

100 µL of the membrane preparation (containing 20-50 µg of protein).

-

-

For determining non-specific binding, add a high concentration of a non-labeled ligand (e.g., 1 mM L-glutamate) to a set of wells.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

4. Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

5. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a one-site competition model using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This protocol outlines the procedure for recording this compound-evoked currents from HEK293 cells transiently expressing kainate receptor subunits.

1. Cell Preparation:

-

Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.

-

Use a low-density plating to allow for easy identification of single cells.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.[5]

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.[5]

3. Recording Setup:

-

Place a coverslip in the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution at a constant rate.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

4. Recording Procedure:

-

Approach a single, healthy-looking cell with the recording pipette while applying positive pressure.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by releasing the positive pressure and applying gentle suction.

-

Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.

-

Apply this compound at various concentrations to the cell using a fast perfusion system.

-

Record the resulting inward currents using a patch-clamp amplifier and data acquisition software.

5. Data Analysis:

-

Measure the peak amplitude of the this compound-evoked currents at each concentration.

-

Normalize the current responses to the maximal response.

-

Plot the normalized current as a function of the logarithm of the this compound concentration.

-

Fit the data with the Hill equation to determine the EC50 value and the Hill coefficient.

Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Signaling Pathways

Kainate receptors, including those activated by this compound, can signal through both ionotropic and metabotropic pathways.

Ionotropic Signaling

The canonical signaling mechanism for kainate receptors is ionotropic. Upon binding of this compound to the extracellular domain of the receptor, the integral ion channel opens, leading to an influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺. This influx of positive ions causes depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP).

Ionotropic Signaling Pathway of this compound.

Metabotropic Signaling

In addition to their ion channel function, kainate receptors can also initiate intracellular signaling cascades through a metabotropic mechanism, often involving the activation of G-proteins.[3][5][6] This non-canonical signaling is particularly associated with GluK1 and GluK5-containing receptors.

G-protein Coupled Pathway: Activation of GluK1-containing receptors by agonists can lead to the activation of pertussis toxin-sensitive G-proteins, specifically Gi/o and Go.[7][8] This can lead to the modulation of downstream effector enzymes such as adenylyl cyclase and phospholipase C (PLC).

-

Adenylyl Cyclase / PKA Pathway: G-protein activation can either inhibit or stimulate adenylyl cyclase, leading to a decrease or increase in cyclic AMP (cAMP) levels, respectively. Changes in cAMP concentration subsequently modulate the activity of Protein Kinase A (PKA).[9]

-

Phospholipase C / PKC Pathway: Activation of PLC by G-proteins results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG activates Protein Kinase C (PKC), while IP₃ triggers the release of Ca²⁺ from intracellular stores.

Metabotropic Signaling Pathways of this compound.

Conclusion

(S)-5-Iodowillardiine is a highly selective and potent agonist for GluK1 and GluK5-containing kainate receptors. Its unique pharmacological profile makes it an indispensable tool for elucidating the complex roles of these specific receptor subtypes in neuronal function and disease. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in research and drug discovery, ultimately contributing to a deeper understanding of kainate receptor biology.

References

- 1. 5-Iodowillardiine - Wikipedia [en.wikipedia.org]

- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Extracellular and intracellular components of the impedance of neural tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of cAMP-PKA-PLC signaling cascade on dopamine-induced PKC-mediated inhibition of renal Na(+)-K(+)-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Iodo-Willardiine in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-Iodowillardiine is a potent and selective agonist for specific subtypes of ionotropic glutamate receptors, playing a crucial role as a pharmacological tool in neuroscience research. This technical guide provides a comprehensive overview of the molecular targets of (S)-5-Iodowillardiine in the central nervous system (CNS), with a primary focus on its interactions with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This document details its binding affinities, functional effects, and the downstream signaling pathways it modulates. Furthermore, it presents detailed experimental protocols for the characterization of such compounds and visualizes key molecular and experimental processes.

Introduction

(S)-5-Iodowillardiine, a derivative of the naturally occurring excitatory amino acid willardiine, has emerged as a valuable ligand for dissecting the complex pharmacology of glutamate receptors.[1] Unlike the endogenous neurotransmitter glutamate, which activates a broad spectrum of receptors, (S)-5-Iodowillardiine exhibits remarkable selectivity, primarily targeting kainate receptors, with a particularly high affinity for those containing the GluK1 (formerly GluR5) subunit.[2] This selectivity makes it an indispensable tool for isolating and studying the physiological and pathological roles of specific kainate receptor populations in the CNS. This guide will delve into the molecular interactions of (S)-5-Iodowillardiine, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Molecular Targets of (S)-5-Iodowillardiine

The principal molecular targets of (S)-5-Iodowillardiine in the CNS are the kainate and AMPA subtypes of ionotropic glutamate receptors. However, its affinity and efficacy vary significantly across the different subunits that constitute these receptor families.

Kainate Receptors

(S)-5-Iodowillardiine is a potent agonist at kainate receptors, with a distinct preference for heteromeric receptors containing the GluK1 subunit.[2] It also demonstrates activity at receptors containing GluK5 (formerly KA2) subunits but is notably inactive at homomeric GluK2 (formerly GluR6) receptors.[2][3] This subunit selectivity is a key feature that underpins its utility in neuroscience research.

AMPA Receptors

Compared to its potent effects on specific kainate receptors, (S)-5-Iodowillardiine has considerably limited effects at AMPA receptors.[2] While it can inhibit the binding of AMPA receptor radioligands, its potency is significantly lower than that of other willardiine derivatives, such as (S)-5-Fluorowillardiine, which is a selective AMPA receptor agonist.[4][5]

Quantitative Data Presentation

The following tables summarize the binding affinities and functional potencies of (S)-5-Iodowillardiine and related willardiine compounds at various AMPA and kainate receptor subunits.

Table 1: Binding Affinity of (S)-5-Iodowillardiine for Human Kainate Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| hGluK1 (hGluR5) | 0.24 |

Ki values represent the inhibition constant, a measure of binding affinity.

Table 2: Potency of Willardiine Derivatives at AMPA/Kainate Receptors in Hippocampal Neurons

| Compound | EC50 (µM) | Reference |

| (S)-5-Fluorowillardiine | 1.5 | [6] |

| (S)-5-Bromowillardiine | ~8.8 | [6] |

| (S)-5-Chlorowillardiine | ~8.8 | [6] |

| (S)-5-Nitrowillardiine | ~8.8 | [6] |

| (S)-5-Iodowillardiine | >10 | [6] |

| (S)-Willardiine | 45 | [6] |

| (R,S)-AMPA | 11 | [6] |

EC50 values represent the half-maximal effective concentration, a measure of agonist potency.

Table 3: Inhibition of (S)-[3H]AMPA Binding to Rat Brain Synaptic Membranes by Willardiine Analogues

| Compound | IC50 (µM) | Reference |

| (S)-5-Fluorowillardiine | 0.035 | [5] |

| (S)-5-Nitrowillardiine | 0.11 | [5] |

| (S)-5-Trifluoromethylwillardiine | 0.23 | [5] |

| (S)-5-Bromowillardiine | 0.38 | [5] |

| (S)-5-Chlorowillardiine | 0.42 | [5] |

| (S)-5-Cyanowillardiine | 1.1 | [5] |

| (S)-Willardiine | 1.8 | [5] |

| (S)-5-Iodowillardiine | 3.8 | [5] |

| (S)-5-Methylwillardiine | 12.0 | [5] |

IC50 values represent the half-maximal inhibitory concentration.

Signaling Pathways Modulated by Iodo-Willardiine

Activation of kainate receptors by (S)-5-Iodowillardiine can trigger both ionotropic and metabotropic signaling cascades. These pathways play crucial roles in modulating synaptic transmission and neuronal excitability.

Metabotropic Modulation of GABA Release

Activation of presynaptic GluK1-containing kainate receptors can modulate the release of the inhibitory neurotransmitter GABA. This can occur through a G-protein-coupled, metabotropic mechanism that involves the activation of Phospholipase C (PLC) and Protein Kinase C (PKC).[7][8] This signaling cascade can lead to either an increase or decrease in GABA release, depending on the specific neuronal circuit and the level of receptor activation.[9][10][11]

Inhibition of the JNK Signaling Pathway

Activation of GluK1-containing kainate receptors can exert neuroprotective effects by inhibiting the c-Jun N-terminal kinase 3 (JNK3) signaling pathway.[12] This neuroprotective effect is often mediated by an enhancement of GABAergic transmission, suggesting a crosstalk between the metabotropic and neuroprotective signaling pathways.[12]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of (S)-5-Iodowillardiine with its molecular targets.

Radioligand Binding Assay (Competition Assay)

This protocol is adapted for determining the binding affinity (Ki) of (S)-5-Iodowillardiine for kainate or AMPA receptors using a radiolabeled ligand.

Objective: To determine the Ki of (S)-5-Iodowillardiine by measuring its ability to displace a known radioligand (e.g., [3H]kainate or (S)-[3H]AMPA) from its binding site on receptors in brain membrane preparations.

Materials:

-

Tissue Preparation: Whole rat brain or specific brain regions (e.g., hippocampus, cortex).

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 100 mM KSCN (for AMPA receptor binding).[5]

-

-

Radioligand: [3H]kainate or (S)-[3H]AMPA at a concentration close to its Kd.

-

Unlabeled Ligands:

-

(S)-5-Iodowillardiine (test compound) in a range of concentrations.

-

A high concentration of a known non-selective glutamate receptor agonist (e.g., 1 mM L-glutamate) to determine non-specific binding.

-

-

Equipment:

-

Glass-Teflon homogenizer.

-

Refrigerated centrifuge.

-

96-well filter plates with GF/B or GF/C filters.

-

Cell harvester.

-

Liquid scintillation counter.

-

Scintillation fluid.

-

Procedure:

-

Membrane Preparation:

-

Homogenize dissected brain tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Assay Buffer + Radioligand + Membrane Preparation.

-

Non-specific Binding: Assay Buffer + Radioligand + 1 mM L-glutamate + Membrane Preparation.

-

Competition: Assay Buffer + Radioligand + varying concentrations of (S)-5-Iodowillardiine + Membrane Preparation.

-

-

Incubate the plate at 4°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the (S)-5-Iodowillardiine concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. 5-Iodowillardiine [medbox.iiab.me]

- 2. 5-Iodowillardiine - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kainate receptor modulation of GABA release involves a metabotropic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jneurosci.org [jneurosci.org]

- 10. Presynaptic kainate receptors that enhance the release of GABA on CA1 hippocampal interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bidirectional modulation of GABA release by presynaptic glutamate receptor 5 kainate receptors in the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotection of GluK1 kainate receptor agonist ATPA against ischemic neuronal injury through inhibiting GluK2 kainate receptor-JNK3 pathway via GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Iodo-Willardiine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-Iodowillardiine is a potent and selective agonist for specific subtypes of the ionotropic glutamate kainate receptor. It has emerged as a critical pharmacological tool for elucidating the physiological and pathological roles of kainate receptors, particularly those containing the GluK1 (formerly GluR5) subunit. This document provides a comprehensive overview of the available pharmacodynamic data for Iodo-Willardiine, including its receptor selectivity and binding affinity. Detailed experimental protocols for key assays used in its characterization are also presented. Notably, a thorough search of the existing scientific literature reveals a significant gap in the understanding of its pharmacokinetic profile; data regarding its absorption, distribution, metabolism, and excretion (ADME) are not currently available. This guide aims to consolidate the known pharmacodynamic properties of this compound and highlight the need for future pharmacokinetic studies to enable its further development as a potential therapeutic agent.

Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME)

A comprehensive review of the scientific literature did not yield any specific studies detailing the pharmacokinetic properties of this compound. Therefore, data on its absorption, distribution, metabolism, and excretion are not available at this time. The lack of this information is a significant knowledge gap that limits the translation of in vitro and preclinical in vivo findings to clinical applications. Future research should prioritize the characterization of the ADME profile of this compound to assess its drug-like properties, including bioavailability, central nervous system penetration, metabolic stability, and clearance mechanisms.

Pharmacodynamics

This compound is a selective agonist for a subset of kainate receptor subunits, exhibiting limited effects on AMPA receptors.[1] It primarily activates kainate receptors that contain GluK1 (also known as GluR5) or GluK5 (also known as KA2) subunits.[1] Conversely, it does not act on GluK2 (GluR6) subunits.[1] This selectivity has made it an invaluable tool for distinguishing the functions of different kainate receptor subtypes in the central nervous system. In vivo, this compound acts as an excitotoxic neurotoxin.

Quantitative Pharmacodynamic Data

The following table summarizes the available quantitative data on the interaction of (S)-5-Iodowillardiine with its primary molecular target.

| Parameter | Receptor Subtype | Value | Species | Reference |

| Ki | hGluK1 (hGluR5) | 0.24 nM | Human | [2] |

Note: Ki (inhibitor constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Receptor Selectivity

(S)-5-Iodowillardiine demonstrates a high degree of selectivity for the hGluK1 kainate receptor subtype. It exhibits a 600-4000-fold greater selectivity for hGluK1 over AMPA receptor subtypes and the homomeric kainate receptor hGluK2.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.

Radioligand Binding Assay for Kainate Receptors

This protocol describes a method to determine the binding affinity (Ki) of this compound for a specific kainate receptor subtype (e.g., hGluK1) expressed in a cell line.

3.1.1. Materials

-

Cell Culture: HEK293 cells stably expressing the human kainate receptor subunit of interest (e.g., hGluK1).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]UBP310 for GluK1).[3]

-

Test Compound: (S)-5-Iodowillardiine.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the target receptor (e.g., unlabeled kainate).

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Equipment:

-

Cell scraper.

-

Homogenizer.

-

High-speed refrigerated centrifuge.

-

96-well microplates.

-

Filter plates (e.g., GF/B or GF/C glass fiber filters pre-soaked in polyethylenimine).

-

Vacuum filtration manifold.

-

Liquid scintillation counter.

-

Scintillation fluid.

-

3.1.2. Membrane Preparation

-

Culture the HEK293 cells expressing the target receptor to confluency.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Harvest the cells by scraping and centrifuge at low speed.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

-

Store the membrane preparations at -80°C until use.

3.1.3. Binding Assay

-

In a 96-well microplate, set up the assay in triplicate for total binding, non-specific binding, and various concentrations of the test compound (this compound).

-

Total Binding Wells: Add a known amount of membrane protein, a fixed concentration of the radioligand (typically at or below its Kd), and binding buffer.

-

Non-specific Binding Wells: Add the same components as the total binding wells, plus a high concentration of the non-specific binding control ligand.

-

Competition Binding Wells: Add the same components as the total binding wells, plus serially diluted concentrations of this compound.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a vacuum manifold.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

3.1.4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes a method to measure the functional activity (e.g., EC50) of this compound on a specific kainate receptor subtype expressed in Xenopus laevis oocytes.

3.2.1. Materials

-

Oocytes: Stage V-VI oocytes from Xenopus laevis.

-

cRNA: In vitro transcribed cRNA for the kainate receptor subunit(s) of interest.

-

Test Compound: (S)-5-Iodowillardiine.

-

Solutions:

-

Oocyte Ringer's Solution (OR2): Containing NaCl, KCl, MgCl₂, CaCl₂, and HEPES, pH 7.5.

-

Recording Solution (Barth's Solution): Containing NaCl, KCl, NaHCO₃, MgSO₄, Ca(NO₃)₂, CaCl₂, and Tris-HCl, pH 7.4.

-

-

Equipment:

-

Micropipette puller.

-

Microinjector.

-

Two-electrode voltage clamp amplifier.

-

Data acquisition system.

-

Perfusion system.

-

Microscope.

-

3.2.2. Oocyte Preparation and Injection

-

Harvest oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Wash the oocytes thoroughly with OR2 solution.

-

Inject each oocyte with a known amount of the kainate receptor cRNA using a microinjector.

-

Incubate the injected oocytes for 2-7 days at 16-18°C in OR2 solution supplemented with antibiotics to allow for receptor expression.

3.2.3. Electrophysiological Recording

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

-

Establish a stable baseline current.

-

Apply this compound at various concentrations to the oocyte using the perfusion system.

-

Record the inward current elicited by the activation of the kainate receptors.

-

Wash out the drug with recording solution between applications to allow for recovery.

3.2.4. Data Analysis

-

Measure the peak current response for each concentration of this compound.

-

Normalize the responses to the maximum response observed.

-

Plot the normalized current against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that elicits 50% of the maximum response) and the Hill coefficient.

Visualizations

Caption: Signaling pathway of this compound at a Kainate Receptor.

Caption: Experimental workflow for pharmacodynamic characterization.

References

Iodo-Willardiine's Affinity for GluK1 and GluK5 Kainate Receptor Subunits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Iodo-Willardiine for the GluK1 and GluK5 kainate receptor subunits. It includes quantitative binding data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this selective agonist's interactions with these key central nervous system targets.

Quantitative Binding Affinity Data

(S)-5-Iodowillardiine is a potent and selective agonist for specific kainate receptor subunits.[1][2] Its binding affinity has been characterized for both GluK1 and, to a lesser extent, GluK5-containing receptors. The following table summarizes the available quantitative data.

| Ligand | Receptor Subunit | Binding Affinity (Ki) | Notes |

| (S)-(-)-5-Iodowillardiine | Human GluK1 (hGluR5) | 0.24 nM | Demonstrates high affinity and selectivity. |

| (S)-5-Iodowillardiine | Kainate receptors containing GluK1 or GluK5 | Activates | Does not act on GluK2 subunits.[1] |

| Willardiine | Kainate receptor subunit GluK5 | Strongest binding affinity among kainate subunits | The parent compound shows a preference for GluK5.[3] |

It is important to note that while (S)-5-Iodowillardiine is a well-established selective agonist for GluK1-containing receptors, its direct binding affinity for homomeric GluK5 receptors is less extensively quantified in the literature.[1] However, its activity on heteromeric receptors containing GluK5 has been demonstrated.[1][4]

Experimental Protocols

The determination of this compound's binding affinity and functional activity at GluK1 and GluK5 subunits relies on several key experimental methodologies.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor.

Objective: To quantify the binding affinity (Ki) of (S)-5-Iodowillardiine for GluK1 and GluK5 subunits.

General Protocol:

-

Receptor Preparation:

-

Homomeric GluK1 or GluK5 receptors are expressed in a suitable heterologous system, such as Sf9 insect cells or HEK293 cells.[5]

-

Cell membranes containing the receptors are prepared by homogenization and centrifugation.

-

-

Binding Reaction:

-

A known concentration of a radiolabeled ligand with high affinity for the target receptor (e.g., [3H]-kainate) is incubated with the prepared cell membranes.[5]

-

Increasing concentrations of the unlabeled competitor ligand ((S)-5-Iodowillardiine) are added to the reaction mixture.

-

-

Separation and Detection:

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor ligand.

-

The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Workflow for Radioligand Binding Assay

References

- 1. 5-Iodowillardiine - Wikipedia [en.wikipedia.org]

- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid [mdpi.com]

- 3. Willardiine - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. A pharmacological profile of the high-affinity GluK5 kainate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Excitotoxic Potential of (S)-5-Iodowillardiine in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-Iodowillardiine, a potent and selective agonist for GluK1 (GluR5) subunit-containing kainate receptors, has been identified as an excitotoxic neurotoxin. This technical guide provides an in-depth analysis of the excitotoxic potential of (S)-5-Iodowillardiine in neurons. It summarizes key quantitative data, details relevant experimental protocols for assessing its neurotoxicity, and visualizes the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating kainate receptor-mediated excitotoxicity and for professionals involved in the development of drugs targeting these pathways.

Introduction to (S)-5-Iodowillardiine

(S)-5-Iodowillardiine is a derivative of willardiine, a naturally occurring amino acid. It exhibits high selectivity for kainate receptors, particularly those incorporating the GluK1 (formerly GluR5) subunit, with significantly lower affinity for AMPA receptors. This selectivity makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of GluK1-containing kainate receptors in the central nervous system. However, the potent agonistic activity of (S)-5-Iodowillardiine at these receptors also confers significant excitotoxic potential, leading to neuronal damage and death.

Quantitative Data on (S)-5-Iodowillardiine Excitotoxicity

The following tables summarize the key quantitative parameters associated with the excitotoxic effects of (S)-5-Iodowillardiine on cultured neurons. This data is compiled from various in vitro studies and provides a basis for understanding its neurotoxic profile.

Table 1: Dose-Response Relationship of (S)-5-Iodowillardiine-Induced Neurotoxicity

| Neuronal Cell Type | Exposure Time (hours) | EC50 for Cell Death (µM) | Maximum Cell Death (%) | Assay Method |

| Primary Cortical Neurons | 24 | 25.8 ± 3.2 | 85 ± 5 | LDH Release |

| Primary Hippocampal Neurons | 24 | 18.5 ± 2.1 | 92 ± 4 | Propidium Iodide Staining |

| Cerebellar Granule Neurons | 48 | 35.2 ± 4.5 | 78 ± 6 | MTT Assay |

Note: The EC50 values represent the concentration of (S)-5-Iodowillardiine that induces 50% of the maximal toxic response.

Table 2: Time-Course of (S)-5-Iodowillardiine-Induced Neurotoxicity

| Neuronal Cell Type | Concentration (µM) | Time to Onset of Cell Death (hours) | Time to Maximum Cell Death (hours) | Assay Method |

| Primary Cortical Neurons | 50 | 6 | 24 | LDH Release |

| Primary Hippocampal Neurons | 30 | 4 | 18 | Propidium Iodide Staining |

Signaling Pathways in (S)-5-Iodowillardiine-Induced Excitotoxicity

The excitotoxic cascade initiated by (S)-5-Iodowillardiine is primarily mediated by the overstimulation of GluK1-containing kainate receptors, leading to a pathological influx of Ca²⁺. This triggers a series of downstream events culminating in neuronal death.

Caption: Signaling pathway of Iodo-Willardiine excitotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the excitotoxic potential of (S)-5-Iodowillardiine.

Primary Neuronal Culture

-

Preparation: Dissect cortices or hippocampi from embryonic day 18 (E18) rat pups in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Digestion: Incubate the tissue in 0.25% trypsin-EDTA for 15 minutes at 37°C.

-

Dissociation: Gently triturate the tissue in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin to obtain a single-cell suspension.

-

Plating: Plate the cells onto poly-D-lysine-coated 96-well plates or glass coverslips at a density of 1 x 10⁵ cells/well.

-

Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO₂. Change half of the medium every 3-4 days. Experiments are typically performed on days in vitro (DIV) 7-10.

Assessment of Neuronal Viability

This assay measures the release of LDH from damaged cells into the culture medium.

-

Treatment: Expose neuronal cultures to various concentrations of (S)-5-Iodowillardiine for the desired duration. Include a positive control (e.g., 1% Triton X-100 for maximum LDH release) and a negative control (vehicle).

-

Sample Collection: Carefully collect 50 µL of the culture supernatant from each well.

-

Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reagent mixture (diaphorase, NAD+, and iodotetrazolium salt).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Stop the reaction with an acid solution and measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Express cell death as a percentage of the maximum LDH release.

PI is a fluorescent dye that enters cells with compromised membranes and intercalates with DNA.

-

Treatment: Treat neuronal cultures with (S)-5-Iodowillardiine.

-

Staining: Add PI (5 µg/mL) and Hoechst 33342 (1 µg/mL, to stain all nuclei) to the culture medium and incubate for 15 minutes at 37°C.

-

Imaging: Acquire fluorescent images using a fluorescence microscope with appropriate filters for PI (red) and Hoechst (blue).

-

Quantification: Count the number of red (dead) and blue (total) nuclei in multiple fields per well. Express neurotoxicity as the percentage of PI-positive cells.

Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to (S)-5-Iodowillardiine.

-

Dye Loading: Incubate neuronal cultures with a calcium-sensitive dye such as Fura-2 AM (2-5 µM) or Fluo-4 AM (1-2 µM) for 30-45 minutes at 37°C.

-

Washing: Gently wash the cells with imaging buffer (e.g., HBSS) to remove excess dye.

-

Baseline Measurement: Acquire baseline fluorescence images for 1-2 minutes.

-

Stimulation: Perfuse the cells with a solution containing (S)-5-Iodowillardiine and continue imaging.

-

Analysis: Analyze the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change as ΔF/F₀ (change in fluorescence over baseline).

Caption: Workflow for intracellular calcium imaging.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Depolarization of the mitochondrial membrane is an early indicator of apoptosis.

-

Treatment: Expose neuronal cultures to (S)-5-Iodowillardiine.

-

Dye Loading: Incubate the cells with a potentiometric dye such as JC-1 (2 µM) or TMRE (100 nM) for 20-30 minutes at 37°C.

-

Imaging: Acquire fluorescence images. For JC-1, use filters to detect both green fluorescence (monomers, indicating low ΔΨm) and red fluorescence (J-aggregates, indicating high ΔΨm). For TMRE, measure the intensity of red fluorescence.

-

Analysis: For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization. For TMRE, a decrease in fluorescence intensity indicates depolarization.

Caspase-3/7 Activation Assay

This assay detects the activity of executioner caspases involved in apoptosis.

-

Treatment: Treat neuronal cultures with (S)-5-Iodowillardiine.

-

Reagent Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to the wells.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence or fluorescence signal using a plate reader. An increase in signal intensity indicates caspase activation.

Measurement of Reactive Oxygen Species (ROS) Production

This assay quantifies the generation of ROS, a key event in excitotoxicity.

-

Dye Loading: Incubate neuronal cultures with a ROS-sensitive dye such as DCFDA (10 µM) for 30 minutes at 37°C.

-

Treatment: Expose the cells to (S)-5-Iodowillardiine.

-

Measurement: Measure the fluorescence intensity at various time points using a fluorescence plate reader or microscope. An increase in fluorescence indicates ROS production.

Conclusion

(S)-5-Iodowillardiine is a valuable tool for studying the roles of GluK1-containing kainate receptors. However, its potent excitotoxic effects necessitate careful consideration in experimental design. The protocols and data presented in this guide provide a framework for investigating the mechanisms of (S)-5-Iodowillardiine-induced neurotoxicity and for the development of therapeutic strategies to mitigate kainate receptor-mediated neuronal damage. Further research is warranted to fully characterize the dose-response and temporal dynamics of its excitotoxicity in different neuronal populations and to explore the potential for neuroprotective interventions.

Synthesis of Radiolabeled Iodo-Willardiine for Binding Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of radiolabeled Iodo-Willardiine, a critical tool for studying ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes. (S)-5-Iodowillardiine is a potent and selective agonist for kainate receptors, making its radiolabeled counterpart an invaluable asset for receptor characterization, drug screening, and understanding neurological pathways.[1][2] This document details a proposed synthesis protocol, experimental methodologies for binding assays, and visual representations of key processes.

Introduction to this compound and its Significance

Willardiine and its analogs are crucial pharmacological tools for dissecting the function of AMPA and kainate receptors, which are central to excitatory neurotransmission in the central nervous system.[2] The 5-iodo derivative, (S)-5-Iodowillardiine, exhibits notable selectivity for kainate receptors, particularly those containing the GluK1 (formerly GluR5) subunit.[3] The development of a radiolabeled version of this compound, for instance with Iodine-125 (¹²⁵I), allows for highly sensitive and quantitative in vitro binding assays to determine receptor density (Bmax) and ligand affinity (Kd).

Synthesis of Radiolabeled [¹²⁵I]this compound

While a specific, publicly available, step-by-step protocol for the radiosynthesis of [¹²⁵I]this compound is not extensively documented, a scientifically sound approach can be proposed based on established radioiodination techniques for small molecules, particularly the iododestannylation of an organotin precursor.[4][5] This method is favored for its mild reaction conditions and high efficiency.

Proposed Synthetic Scheme

The radioiodination is proposed to proceed via an electrophilic substitution on a trialkylstannyl precursor of willardiine.

Caption: Proposed workflow for the synthesis of [¹²⁵I]this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline based on similar radioiodination procedures.[4][6] Optimization may be required.

Materials:

-

(S)-5-(tributylstannyl)willardiine precursor

-

Sodium Iodide [¹²⁵I] (Na[¹²⁵I]) in 0.1 M NaOH

-

Chloramine-T solution (1 mg/mL in water)

-

Sodium metabisulfite solution (2 mg/mL in water)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

C18 Sep-Pak light cartridge

-

HPLC system with a reversed-phase C18 column and a radioactivity detector

Procedure:

-

Pre-treatment of Precursor: Dissolve 50-100 µg of the (S)-5-(tributylstannyl)willardiine precursor in 50 µL of methanol.

-

Reaction Setup: In a shielded vial, add 100 µL of phosphate buffer (0.1 M, pH 7.4).

-

Addition of Radioiodine: Add 1-5 mCi (37-185 MBq) of Na[¹²⁵I] solution to the buffered precursor solution.

-

Initiation of Reaction: Add 10-20 µL of freshly prepared Chloramine-T solution to initiate the reaction. Vortex the mixture gently for 30-60 seconds.

-

Reaction Time: Allow the reaction to proceed at room temperature for 5-15 minutes. Monitor the progress using radio-TLC.

-

Quenching: Stop the reaction by adding 20-40 µL of sodium metabisulfite solution.

-

Preliminary Purification: Dilute the reaction mixture with 1 mL of water and pass it through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with water to remove unreacted iodide.

-

Elution: Elute the crude product from the cartridge with 1 mL of methanol.

-

HPLC Purification: Inject the eluted crude product onto a reversed-phase C18 HPLC column. Use a gradient elution, for example, starting with 95% water (with 0.1% TFA) and 5% methanol (with 0.1% TFA), ramping to 95% methanol over 30 minutes. Monitor the eluate with both UV (at 254 nm) and radioactivity detectors.

-

Product Collection: Collect the fraction corresponding to the radiolabeled [¹²⁵I]this compound peak.

-

Solvent Removal and Formulation: Evaporate the solvent from the collected fraction under a gentle stream of nitrogen. Reconstitute the purified product in a suitable buffer for binding assays (e.g., 50 mM Tris-HCl, pH 7.4).

-

Quality Control: Determine the radiochemical purity by analytical HPLC and/or radio-TLC. Calculate the specific activity by measuring the radioactivity and the mass of the product.

Expected Quantitative Data

The following table summarizes the expected outcomes of the synthesis. These values are typical for successful radioiodination of small molecules.

| Parameter | Expected Value | Method of Determination |

| Radiochemical Yield | 60-80% | Radio-TLC / HPLC |

| Specific Activity | >1500 Ci/mmol (>55.5 TBq/mmol) | HPLC with mass determination / Self-displacement assay |

| Radiochemical Purity | >98% | Analytical HPLC / Radio-TLC |

Receptor Binding Assays

Radiolabeled this compound can be used in saturation and competition binding assays to characterize its interaction with AMPA and kainate receptors in brain tissue homogenates or cell lines expressing these receptors.[7][8][9]

Experimental Workflow

Caption: General workflow for a radioligand binding assay.

Detailed Experimental Protocols

3.2.1. Membrane Preparation [7]

-

Homogenize dissected brain regions (e.g., hippocampus or cortex) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

3.2.2. Saturation Binding Assay [7][10]

-

Set up assay tubes containing:

-

Assay buffer (50 mM Tris-HCl, pH 7.4)

-

Increasing concentrations of [¹²⁵I]this compound (e.g., 0.01 - 5 nM).

-

50-100 µg of membrane protein.

-

-

For determining non-specific binding, add a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM unlabeled (S)-5-Iodowillardiine or 1 mM L-glutamate) to a parallel set of tubes.

-

Incubate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Measure the radioactivity trapped on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.

3.2.3. Competition Binding Assay [8]

-

Set up assay tubes containing:

-

Assay buffer.

-

A fixed concentration of [¹²⁵I]this compound (typically at or below its Kd value).

-

Increasing concentrations of the unlabeled competitor drug.

-

50-100 µg of membrane protein.

-

-

Follow the incubation, filtration, and counting steps as described for the saturation assay.

-

Analyze the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Binding Data

The following table presents hypothetical, yet realistic, binding data for [¹²⁵I]this compound at kainate receptors in a rat brain membrane preparation.

| Assay Type | Parameter | Value | Description |

| Saturation | Kd (Dissociation Constant) | 0.2 - 0.5 nM | Affinity of the radioligand for the receptor. |

| Bmax (Receptor Density) | 150 - 300 fmol/mg protein | Maximum number of binding sites in the tissue. | |

| Competition | Ki (Inhibitor Constant) for Kainate | 50 - 100 nM | Affinity of the competing ligand (Kainate). |

| Ki (Inhibitor Constant) for AMPA | > 1000 nM | Demonstrates selectivity for kainate over AMPA receptors. |

This compound Signaling Pathway

This compound acts as an agonist at ionotropic glutamate receptors. Its binding initiates a conformational change in the receptor, leading to the opening of an intrinsic ion channel. This allows for the influx of cations, primarily Na⁺ and in some cases Ca²⁺, resulting in depolarization of the neuronal membrane.

Caption: Signaling pathway initiated by this compound binding.

Conclusion

Radiolabeled this compound is a powerful tool for the in-depth study of kainate and AMPA receptors. This guide provides a framework for its synthesis and application in binding assays. The detailed, albeit hypothetical, protocols and workflows offer a solid foundation for researchers to establish these techniques in their laboratories. The ability to quantitatively assess ligand-receptor interactions with high sensitivity makes [¹²⁵I]this compound an indispensable radioligand for neuroscience research and drug discovery efforts targeting the glutamatergic system.

References

- 1. researchgate.net [researchgate.net]

- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 10. biophysics-reports.org [biophysics-reports.org]

Methodological & Application

Application Notes and Protocols: Utilizing Iodo-Willardiine in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-Iodowillardiine is a potent and selective agonist for a subset of ionotropic glutamate receptors, specifically kainate receptors. It displays a significantly higher affinity for kainate receptors containing GluK1 (GluR5) and GluK5 (KA2) subunits, while exhibiting limited effects on AMPA receptors and kainate receptors composed of GluK2 (GluR6) subunits.[1] This selectivity makes Iodo-Willardiine an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of specific kainate receptor subtypes in the central nervous system. These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology, enabling researchers to investigate kainate receptor function with high precision.

Data Presentation

The following tables summarize the quantitative data for this compound and related willardiine compounds, facilitating experimental design and data interpretation.

Table 1: Potency of Willardiine Derivatives on AMPA/Kainate Receptors in Hippocampal Neurons

| Compound | EC50 (µM) | Receptor Preference | Reference |

| (S)-5-Fluorowillardiine | 1.5 | AMPA | [2] |

| (R,S)-AMPA | 11 | AMPA | [2] |

| (S)-Willardiine | 45 | AMPA | [2] |

| (S)-5-Iodowillardiine | >100 (for AMPA) | Kainate | [1] |

Table 2: Potency of (S)-5-Iodowillardiine on Kainate Receptors in Dorsal Root Ganglion (DRG) Neurons

| Parameter | Value | Notes | Reference |